molecular formula C9H11Cl2NO B14082527 1-Chloro-3-[(3-chlorophenyl)amino]-2-propanol CAS No. 1023966-00-8

1-Chloro-3-[(3-chlorophenyl)amino]-2-propanol

Cat. No.: B14082527
CAS No.: 1023966-00-8
M. Wt: 220.09 g/mol
InChI Key: ASFMLBDJHGCHHN-UHFFFAOYSA-N
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Description

1-Chloro-3-[(3-chlorophenyl)amino]-2-propanol is an organic compound that belongs to the class of chlorinated aromatic amines This compound is characterized by the presence of a chlorinated phenyl group attached to an amino-propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-[(3-chlorophenyl)amino]-2-propanol typically involves the reaction of 3-chloroaniline with epichlorohydrin. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction proceeds through the formation of an intermediate aziridine, which is subsequently opened to yield the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure better control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-[(3-chlorophenyl)amino]-2-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorinated aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-Chloro-3-[(3-chlorophenyl)amino]-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • 1-Chloro-3-[(4-chlorophenyl)amino]-2-propanol
  • 1-Chloro-3-[(2-chlorophenyl)amino]-2-propanol
  • 1-Bromo-3-[(3-bromophenyl)amino]-2-propanol

Comparison: 1-Chloro-3-[(3-chlorophenyl)amino]-2-propanol is unique due to the specific positioning of the chlorine atoms on both the aromatic ring and the propanol backbone. This unique structure can influence its reactivity and biological activity compared to its analogs. For instance, the position of the chlorine atoms can affect the compound’s ability to interact with biological targets, potentially leading to differences in efficacy and safety profiles.

Properties

CAS No.

1023966-00-8

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

1-chloro-3-(3-chloroanilino)propan-2-ol

InChI

InChI=1S/C9H11Cl2NO/c10-5-9(13)6-12-8-3-1-2-7(11)4-8/h1-4,9,12-13H,5-6H2

InChI Key

ASFMLBDJHGCHHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NCC(CCl)O

Origin of Product

United States

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